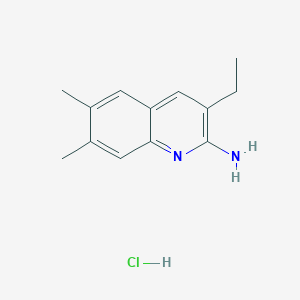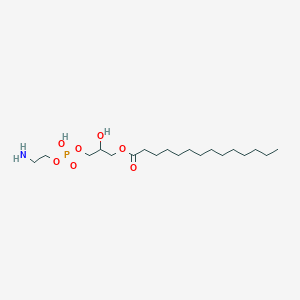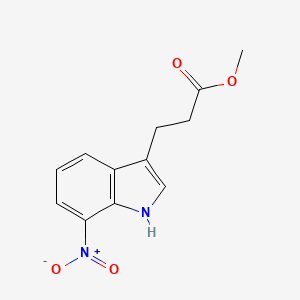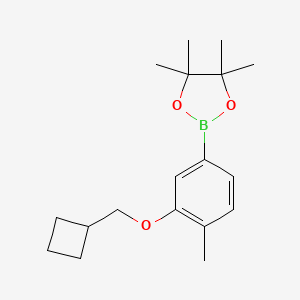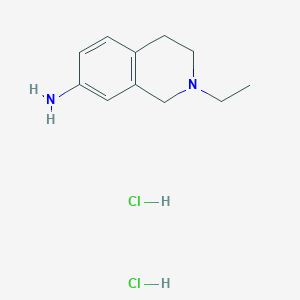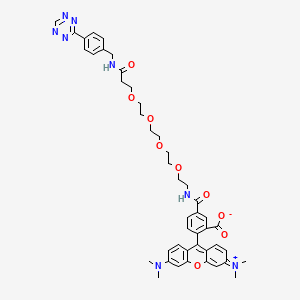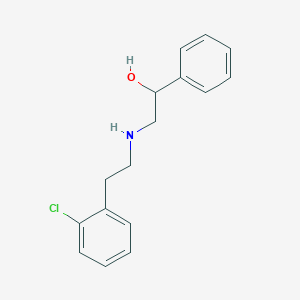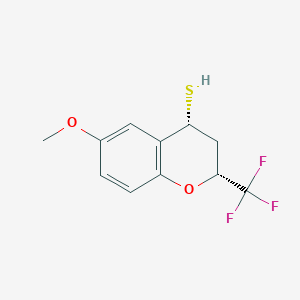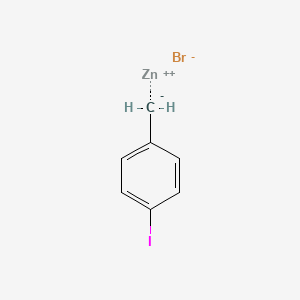
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxy group attached to the indole ring and a trimethylethanammonium group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide typically involves several steps:
Synthesis of 4-Benzyloxyindole: This step involves the reaction of indole with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzyloxyindole.
Formation of 2-(4-Benzyloxy-indol-3-yl)ethanamine: The 4-benzyloxyindole is then reacted with ethylamine under suitable conditions to form 2-(4-benzyloxy-indol-3-yl)ethanamine.
Quaternization: The final step involves the quaternization of 2-(4-benzyloxy-indol-3-yl)ethanamine with methyl iodide to form this compound.
Análisis De Reacciones Químicas
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the benzyloxy group or the trimethylethanammonium group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide can be compared with other indole derivatives such as:
2-(4-Benzyloxy-indol-3-yl)ethanamine: This compound lacks the trimethylethanammonium group, making it less polar and potentially less active in certain biological systems.
4-Benzyloxyindole: This simpler compound serves as a precursor in the synthesis of more complex derivatives.
N,N-Dimethyltryptamine (DMT): Although structurally different, DMT shares some similarities in terms of its indole core and its interaction with neurotransmitter systems.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research.
Propiedades
Fórmula molecular |
C19H23IN2O |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
trimethyl-[(4-phenylmethoxy-1H-indol-3-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C19H23N2O.HI/c1-21(2,3)13-16-12-20-17-10-7-11-18(19(16)17)22-14-15-8-5-4-6-9-15;/h4-12,20H,13-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YMMKZVDCSVISDP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


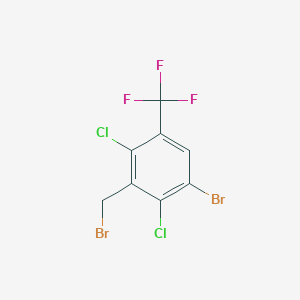

![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)

